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Compound of Interest

Compound Name: (1R)-1-phenylbut-3-en-1-amine

CAS No.: 115224-13-0

Cat. No.: B055094 Get Quote

(1R)-1-phenylbut-3-en-1-amine is a chiral primary amine that serves as a valuable building

block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a

stereogenic center directly attached to a phenyl ring and a reactive butenyl group. This

combination of a chiral amine and an alkene functionality makes it a versatile precursor for

synthesizing a wide range of complex, enantiomerically pure molecules, including active

pharmaceutical ingredients (APIs). Understanding the precise three-dimensional arrangement

of its atoms is paramount for predicting its reactivity, designing stereoselective reactions, and

elucidating its role in biological systems. This guide provides a comprehensive analysis of its

molecular structure, the methodologies used for its determination, and the implications of its

stereochemistry.

Section 1: Core Molecular Structure and
Stereochemistry
The fundamental identity of (1R)-1-phenylbut-3-en-1-amine is defined by its connectivity,

molecular formula, and, most critically, its absolute stereochemistry.

1.1. Fundamental Properties The compound has the molecular formula C₁₀H₁₃N and a

molecular weight of approximately 147.22 g/mol .[1][2] Its identity is cataloged under CAS

Number 4383-23-7 for the racemic mixture.[1][2]
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Property Value Source

IUPAC Name (1R)-1-phenylbut-3-en-1-amine N/A

Molecular Formula C₁₀H₁₃N [1][2]

Molecular Weight 147.22 g/mol [1][2]

CAS Number 4383-23-7 (racemate) [1]

SMILES C=CCc1ccccc1 N/A

InChI Key
FAOYSBDLLGZOKF-

SSDOTTSWSA-N
N/A

1.2. The (R)-Stereocenter: A Defining Feature The most crucial structural aspect of this

molecule is the chiral center at the first carbon (C1) of the butyl chain. This carbon is bonded to

four different substituents: a phenyl group, an amino group, a hydrogen atom, and an allyl

group (-CH₂CH=CH₂). The "(1R)" designation specifies the absolute configuration at this center

according to the Cahn-Ingold-Prelog (CIP) priority rules.

Causality of Priority Assignment:

-NH₂ (Amino Group): Nitrogen (Atomic Number 7) has the highest atomic number of the

atoms directly bonded to the chiral center. It receives the highest priority (1).

-C₆H₅ (Phenyl Group): The carbon of the phenyl ring is attached to other carbons. This takes

priority over the allyl group's carbon, which is attached to another carbon and hydrogens. It

receives the second priority (2).

-CH₂CH=CH₂ (Allyl Group): The carbon of the allyl group has the next highest priority (3).

-H (Hydrogen): Hydrogen has the lowest atomic number and thus the lowest priority (4).

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the

viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the "(R)"

designation.
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Cahn-Ingold-Prelog priorities for (1R)-1-phenylbut-3-en-1-amine.
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Cahn-Ingold-Prelog priorities for (1R)-1-phenylbut-3-en-1-amine.
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Section 2: Methodologies for Structural Elucidation
Determining and validating the structure of a chiral molecule like (1R)-1-phenylbut-3-en-1-
amine requires a multi-faceted analytical approach. Each technique provides a different piece

of the structural puzzle, and their combined data create a self-validating system.
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Workflow for Molecular Structure Elucidation.

2.1. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools

for determining the carbon-hydrogen framework.

¹H NMR: Would confirm the presence of distinct protons: aromatic protons (multiplet, ~7.2-

7.4 ppm), the methine proton at C1 (multiplet, coupled to both adjacent CH₂ groups), the

terminal vinyl protons (~5.0-6.0 ppm), and the internal methylene protons.
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¹³C NMR: Would show distinct signals for the carbons of the phenyl ring, the chiral C1

carbon, the two sp² carbons of the alkene, and the sp³ methylene carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

For this amine, characteristic absorption bands would be observed. While specific spectra for

this exact molecule are not widely published, data from the analogous compound 1-phenyl-

3-buten-1-ol suggests expected regions for the shared moieties.[3]

N-H Stretch: A medium to weak absorption around 3300-3500 cm⁻¹ for the primary amine.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.[3]

Alkene C=C Stretch: A peak around 1640 cm⁻¹.[3]

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact

mass, confirming the molecular formula C₁₀H₁₃N. The predicted monoisotopic mass is

147.1048 Da.[4] Fragmentation patterns can further validate the structure by showing

characteristic losses, such as the loss of the allyl group.

2.2. X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure

and absolute stereochemistry of a molecule.

Expert Insight: For a liquid or oily amine, direct crystallization can be challenging. The standard

and trustworthy protocol involves forming a salt with a chiral, crystalline carboxylic acid (e.g.,

tartaric acid or mandelic acid). This serves two purposes:

It introduces ionic interactions, significantly increasing the likelihood of forming high-quality

single crystals suitable for diffraction.

If an enantiomerically pure acid is used (e.g., L-tartaric acid), it can be used to resolve a

racemic mixture of the amine and confirm the absolute configuration of the resulting

diastereomeric salt crystal.

Protocol: Crystallization for X-ray Diffraction
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Salt Formation: Dissolve equimolar amounts of (1R)-1-phenylbut-3-en-1-amine and a

suitable chiral acid (e.g., (S)-mandelic acid) in a minimal amount of a suitable solvent (e.g.,

ethanol or isopropanol).

Crystal Growth: Employ a slow evaporation or solvent diffusion technique. Place the solution

in a loosely capped vial and allow the solvent to evaporate over several days. Alternatively,

layer a solvent in which the salt is less soluble (e.g., hexane) on top of the initial solution.

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer

head.

Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data,

typically at a low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution and Refinement: Process the diffraction data to solve and refine the

crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The

known stereochemistry of the co-crystallizing agent allows for unambiguous assignment of

the (R) configuration of the amine.

2.3. Computational Chemistry

In parallel with experimental work, computational modeling using methods like Density

Functional Theory (DFT) is employed to:

Predict the lowest energy (most stable) conformation of the molecule.

Calculate theoretical bond lengths, angles, and spectroscopic data (NMR, IR) that can be

compared with experimental results for validation.

Visualize the molecule's frontier molecular orbitals (HOMO/LUMO) to understand its

electronic properties and reactivity.

Section 3: Synthesis Context and Relevance
The utility of (1R)-1-phenylbut-3-en-1-amine is rooted in its stereospecific synthesis. Modern

methods often employ biocatalysis, using (R)-selective transaminase enzymes to convert a

prochiral ketone precursor (1-phenylbut-3-en-1-one) directly into the desired (R)-amine with
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high enantiomeric excess.[5] This enzymatic approach is favored in pharmaceutical

development for its high selectivity, mild reaction conditions, and sustainability. The confirmed

molecular structure is the ultimate validation of such a synthetic process.

Conclusion
The molecular structure of (1R)-1-phenylbut-3-en-1-amine is defined by its specific

connectivity and, most importantly, the R-configuration at its C1 stereocenter. A robust and

reliable determination of this structure is not achieved by a single technique but by the

convergence of evidence from NMR, MS, and IR spectroscopy, with definitive confirmation of

3D arrangement and absolute stereochemistry provided by X-ray crystallography of a suitable

crystalline derivative. This detailed structural knowledge is the bedrock upon which its

applications in asymmetric synthesis and drug discovery are built, enabling scientists to utilize it

as a chiral building block with confidence and precision.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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